molecular formula C22H20ClN3O3S2 B12135137 N-(4-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothi opheno[2,3-d]pyrimidin-2-ylthio)]acetamide

N-(4-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothi opheno[2,3-d]pyrimidin-2-ylthio)]acetamide

Cat. No.: B12135137
M. Wt: 474.0 g/mol
InChI Key: QKXKLEJRWWEQIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothi opheno[2,3-d]pyrimidin-2-ylthio)]acetamide” is a synthetic organic compound It is characterized by its complex molecular structure, which includes a chlorinated phenyl group, a furan ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothi opheno[2,3-d]pyrimidin-2-ylthio)]acetamide” typically involves multi-step organic reactions. The process may start with the chlorination of a methylphenyl compound, followed by the introduction of a furan ring through a Friedel-Crafts acylation reaction. Subsequent steps may include the formation of the pyrimidine ring and the final acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methyl groups.

    Reduction: Reduction reactions could target the carbonyl group in the pyrimidine ring.

    Substitution: The chlorinated phenyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be investigated for its potential biological activity. It could serve as a lead compound in drug discovery, particularly if it exhibits interesting pharmacological properties.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of “N-(4-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothi opheno[2,3-d]pyrimidin-2-ylthio)]acetamide” would depend on its specific interactions with molecular targets. It might bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-2-methylphenyl)-acetamide: A simpler analog lacking the furan and pyrimidine rings.

    2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide: A compound with a similar core structure but different substituents.

Uniqueness

The uniqueness of “N-(4-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothi opheno[2,3-d]pyrimidin-2-ylthio)]acetamide” lies in its combination of functional groups and rings, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H20ClN3O3S2

Molecular Weight

474.0 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C22H20ClN3O3S2/c1-12-9-15(23)6-7-17(12)24-18(27)11-30-22-25-20-19(13(2)14(3)31-20)21(28)26(22)10-16-5-4-8-29-16/h4-9H,10-11H2,1-3H3,(H,24,27)

InChI Key

QKXKLEJRWWEQIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.